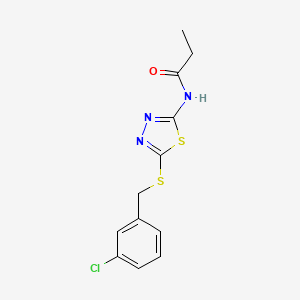
N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-{[(3-クロロフェニル)メチル]スルファニル}-1,3,4-チアゾール-2-イル)プロパンアミドは、1,3,4-チアゾール誘導体のクラスに属する化合物です。 これらの化合物は、抗ウイルス性、抗菌性、抗真菌性、抗癌性など、さまざまな生物活性で知られています 。構造中に3-クロロフェニル基とチアゾール環が存在することは、そのユニークな化学的および生物学的特性に寄与しています。
準備方法
N-(5-{[(3-クロロフェニル)メチル]スルファニル}-1,3,4-チアゾール-2-イル)プロパンアミドの合成は、通常、4-クロロ安息香酸から始まる複数のステップを伴います 。このプロセスには以下が含まれます。
エステル化: 4-クロロ安息香酸はメタノールとエステル化して、4-クロロ安息香酸メチルを生成します。
ヒドラジン化: エステルは次に、ヒドラジン水和物を使用して、4-クロロ安息香酸ヒドラジドに変換されます。
環化: ヒドラジドは、二硫化炭素と水酸化カリウムと環化して、5-(4-クロロフェニル)-1,3,4-チアゾール-2-チオールを生成します。
スルホニルクロリドの形成: チオールは、クロロスルホン酸を使用してスルホニルクロリドに変換されます。
化学反応の分析
N-(5-{[(3-クロロフェニル)メチル]スルファニル}-1,3,4-チアゾール-2-イル)プロパンアミドは、以下を含むさまざまな化学反応を受けます。
酸化: チアゾール環は、酸化されてスルホキシドまたはスルホンを生成することができます。
還元: ニトロ基が存在する場合、アミンに還元することができます。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンまたはチオールなどの求核剤が含まれます 。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
科学的研究の応用
作用機序
N-(5-{[(3-クロロフェニル)メチル]スルファニル}-1,3,4-チアゾール-2-イル)プロパンアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。 たとえば、これは、さまざまな生理学的プロセスに関与する炭酸脱水酵素などの酵素を阻害することができます 。 この化合物の構造は、これらの酵素に結合し、その正常な機能を阻害することができ、その生物学的効果につながります .
類似化合物の比較
N-(5-{[(3-クロロフェニル)メチル]スルファニル}-1,3,4-チアゾール-2-イル)プロパンアミドは、以下のような他の1,3,4-チアゾール誘導体と比較することができます。
5-(4-クロロフェニル)-1,3,4-チアゾール-2-チオール: 類似の構造をしていますが、プロパンアミド基がありません。これは、その生物活性を影響を与える可能性があります.
N-(5-{[(2-フルオロフェニル)メチル]スルファニル}-1,3,4-チアゾール-2-イル)プロパンアミド: 塩素の代わりにフッ素原子を含んでいます。これは、その反応性と生物活性を影響を与える可能性があります.
N-(5-{[(3-クロロフェニル)メチル]スルファニル}-1,3,4-チアゾール-2-イル)プロパンアミドの独自性は、その特定の置換基にあり、その独特の化学的および生物学的特性に寄与しています .
類似化合物との比較
N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE can be compared with other 1,3,4-thiadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but lacks the propanamide group, which may affect its biological activity.
N-(5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide: Contains a fluorine atom instead of chlorine, which can influence its reactivity and bioactivity.
The uniqueness of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE lies in its specific substituents, which contribute to its distinct chemical and biological properties .
特性
分子式 |
C12H12ClN3OS2 |
|---|---|
分子量 |
313.8 g/mol |
IUPAC名 |
N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C12H12ClN3OS2/c1-2-10(17)14-11-15-16-12(19-11)18-7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H,14,15,17) |
InChIキー |
VKUQKWXJGUMNFU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12464748.png)
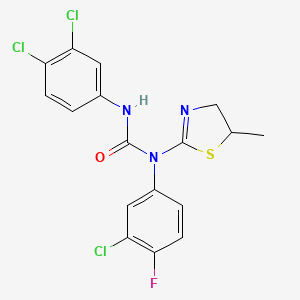
![N-benzyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B12464760.png)
![N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12464764.png)
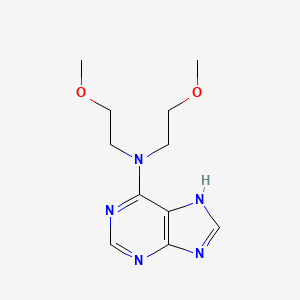
![4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464780.png)
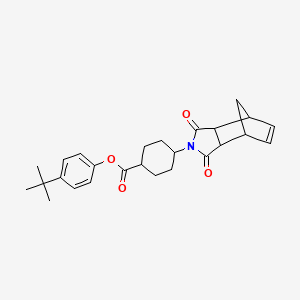
![7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12464814.png)
![2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)
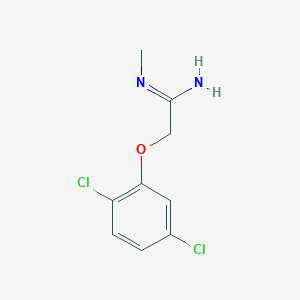
![2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B12464825.png)
![2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464834.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B12464841.png)
